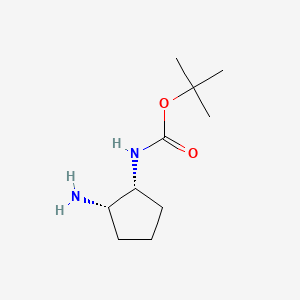

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Description

The exact mass of the compound this compound is 200.152477885 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAXDIBGWURAVIH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593817 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721395-15-9, 365996-19-6 | |

| Record name | tert-Butyl [(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Physical Properties of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate. As a chiral building block, this mono-Boc-protected diamine is a valuable intermediate in asymmetric synthesis, particularly for crafting complex molecular architectures required in modern drug discovery. Its analogs have been instrumental in the synthesis of high-value therapeutics, such as the anticoagulant Edoxaban, underscoring the importance of this structural motif.[1][2] This document consolidates essential data, outlines robust experimental protocols for property verification, and offers expert insights into the safe handling and application of this compound, serving as a critical resource for scientists engaged in pharmaceutical research and development.

Introduction: The Strategic Value of a Chiral Building Block

The Boc-Protected Amine: A Cornerstone of Modern Synthesis

In the intricate field of medicinal chemistry, the precise control of reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry.[3] Its widespread adoption stems from its remarkable stability across a broad range of non-acidic conditions and its clean, facile removal under mild acidic treatment.[4] This combination of stability and lability allows chemists to selectively mask a primary or secondary amine, directing synthetic transformations to other parts of a molecule with high fidelity. The selective mono-protection of a symmetrical diamine, such as the 1,2-diaminocyclopentane core, is a non-trivial but essential step that prevents undesired side reactions and unlocks differential functionalization pathways.[5][6]

The (1R,2S)-Diaminocyclopentane Scaffold

The compound of interest, this compound, belongs to the family of chiral 1,2-diamines. The defined stereochemistry—(1R,2S)—confers a specific three-dimensional arrangement, making it a powerful tool for introducing chirality into a target molecule. Such chiral scaffolds are indispensable in the development of stereospecific drugs, where often only one enantiomer exhibits the desired therapeutic activity while the other may be inactive or even detrimental.[7] A practical synthesis and resolution of enantiomers for the trans-isomer of this compound has been developed, highlighting its utility as a scaffold for chiral ligands and peptide nucleic acids.[8]

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These data points are critical for experimental design, reaction setup, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-[(1R,2S)-2-aminocyclopentyl]carbamate | [9] |

| Synonyms | (1R,2S)-2-Amino-1-(Boc-amino)cyclopentane, cis-N1-Boc-1,2-cyclopentanediamine | [9][] |

| CAS Number | 365996-19-6 | [9][11][12] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [9][11][12] |

| Molecular Weight | 200.28 g/mol | [9] |

| Appearance | White to off-white solid (inferred from related compounds) | [1] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Not determined; likely to decompose upon heating. | [1] |

| Solubility | Soluble in methanol, chloroform, dichloromethane; slightly soluble in water. | [1][13] |

| Storage | Store at 2-8°C, sealed in a dry place, protected from light. | [12] |

| Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1N | [9] |

| InChIKey | PAXDIBGWURAVIH-JGVFFNPUSA-N | [9] |

Note: The enantiomer, tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate (CAS: 445479-01-6), shares these physical properties, differing only in the sign of its optical rotation.[14][15][16][17]

Spectroscopic Profile: Interpreting the Molecular Signature

While specific spectra for this exact compound are not publicly available, its structure allows for a confident prediction of its key spectroscopic features. This interpretive expertise is crucial for confirming the identity and purity of a synthesized or purchased sample.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a prominent singlet around δ 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent protons of the tert-butyl group.[18] The protons on the cyclopentane ring (CH and CH₂) would appear as complex multiplets further downfield. The protons of the amine (NH₂) and the carbamate (NH) would appear as broad singlets, and their chemical shifts can be variable and concentration-dependent.

-

¹³C NMR (Carbon NMR): The carbon spectrum will provide a clear fingerprint. Key expected signals include the carbamate carbonyl (C=O) around δ 155-157 ppm, the quaternary carbon of the tert-butyl group around δ 80 ppm, and the methyl carbons of the tert-butyl group near δ 28 ppm.[18] The two distinct methine (CH) carbons of the cyclopentane ring attached to the nitrogen atoms will appear in the δ 50-65 ppm region, with the remaining aliphatic methylene (CH₂) carbons appearing further upfield.

-

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion expected would be the protonated molecule [M+H]⁺. For C₁₀H₂₀N₂O₂, the calculated exact mass is 200.1525, so the observed m/z value should be approximately 201.1603, confirming the elemental composition.[9]

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, a series of validation experiments are required. The following protocols represent a self-validating system for material characterization.

Protocol: Melting Point Determination

-

Sample Preparation: Place a small, dry amount of the crystalline solid into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Analysis: Place the capillary tube in the apparatus. Heat at a ramp rate of 10-15 °C/min initially, then slow to 1-2 °C/min when within 15 °C of the expected melting point.

-

Interpretation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp, narrow melting range is indicative of high purity.

Protocol: Chiral Purity Determination via HPLC

The enantiomeric excess (% ee) is a critical parameter for a chiral compound. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC).[19][20]

-

Column Selection: Choose a suitable Chiral Stationary Phase (CSP), often a polysaccharide-based column (e.g., Chiralpak® series). Method development may be required to find the optimal column and mobile phase.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase.

-

Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers, (1R,2S) and (1S,2R), will interact differently with the CSP and elute at different retention times.[21]

-

Quantification: Integrate the area under each peak. Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.

Caption: Workflow for chiral purity analysis by HPLC.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful management.

-

Hazard Identification:

-

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.[15]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[15]

-

First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[15]

-

First Aid (Skin): If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[15]

-

-

Storage and Handling:

Caption: Safe handling workflow for laboratory use.

Conclusion

This compound is more than a mere chemical reagent; it is a precision tool for the construction of chiral molecules. Its well-defined stereochemistry and the reliable chemistry of the Boc protecting group provide chemists with a robust intermediate for multi-step synthetic campaigns. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements—as detailed in this guide—is the foundation for its successful and safe application in the laboratory. This knowledge empowers researchers to leverage its full potential in the pursuit of novel therapeutics and advanced materials.

References

-

AA Blocks. (n.d.). 365996-19-6 | rel-tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate. Retrieved January 7, 2026, from [Link]

-

Han, C., & Lee, J. (2006). Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. The Journal of Organic Chemistry, 71(22), 8655–8657. [Link]

- Polak, B., et al. (2002). Determination of Chiral Diamines by LC-DAD and LC with Polarimetric Detection.

-

Hernández-Torres, J. M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 68-73. [Link]

-

Building Block Data. (n.d.). CAS 365996-19-6 cis-N1-Boc-1,2-cyclopentanediamine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). rac-tert-butyl N-((1R,2S)-2-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 735-739. [Link]

-

Boum-Rबीआई, A., et al. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 5, 185-194. [Link]

-

PubChem. (n.d.). tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved January 7, 2026, from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....

-

ResearchGate. (2023). CHIRAL SEPARATION OF.... Retrieved January 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 7, 2026, from [Link]

-

MDPI. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools.... Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)....

-

Wikipedia. (n.d.). Chiral analysis. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Synthonix. (n.d.). tert-butyl n-[(1s,3s)-3-aminocyclopentyl]carbamate - [B24709]. Retrieved January 7, 2026, from [Link]

Sources

- 1. ODM tert-Butyl[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]ca Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chiral analysis - Wikipedia [en.wikipedia.org]

- 8. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rac-tert-butyl N-((1R,2S)-2-aminocyclopentyl)carbamate | C10H20N2O2 | CID 18442856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aablocks.com [aablocks.com]

- 12. 365996-19-6|rel-tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 13. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 14. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate | C10H20N2O2 | CID 45091940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. combi-blocks.com [combi-blocks.com]

- 16. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]

- 17. manchesterorganics.com [manchesterorganics.com]

- 18. rsc.org [rsc.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (1R,2S)-N-Boc-1,2-diaminocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-N-Boc-1,2-diaminocyclopentane is a chiral building block of significant interest in medicinal chemistry and asymmetric synthesis. Its rigid cyclopentane backbone and vicinal diamine functionality make it a valuable scaffold for the development of novel ligands, catalysts, and pharmaceutical agents. This technical guide provides a comprehensive overview of a reliable and scalable synthetic route to this important molecule, focusing on the principles of stereochemical control and protecting group strategy. The synthesis involves the preparation of racemic trans-1,2-diaminocyclopentane, followed by a classical resolution using a chiral resolving agent, and subsequent mono-N-Boc protection. This guide is intended to provide researchers and process chemists with the necessary details to successfully synthesize (1R,2S)-N-Boc-1,2-diaminocyclopentane in a laboratory setting.

Introduction

Chiral vicinal diamines are privileged structures in modern organic chemistry, finding widespread application as chiral auxiliaries, ligands for asymmetric catalysis, and key components of biologically active molecules.[1][2] The conformational rigidity of cyclic diamines, such as those based on the cyclopentane framework, offers distinct advantages in the design of chiral ligands and catalysts by reducing the number of accessible conformations and thereby enhancing stereoselectivity. The trans stereochemistry of the 1,2-diaminocyclopentane places the two amino groups on opposite faces of the ring, providing a well-defined spatial arrangement for coordination to metal centers or interaction with biological targets.

The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. The mono-Boc protection of a diamine allows for the selective functionalization of the remaining free amino group, making (1R,2S)-N-Boc-1,2-diaminocyclopentane a versatile intermediate for the synthesis of more complex chiral molecules.

This guide will detail a robust three-stage synthesis of (1R,2S)-N-Boc-1,2-diaminocyclopentane, encompassing:

-

Synthesis of racemic trans-1,2-diaminocyclopentane.

-

Classical resolution of the racemic diamine to afford enantiomerically pure (1R,2S)-1,2-diaminocyclopentane.

-

Mono-N-Boc protection of the enantiopure diamine.

Synthetic Strategy Overview

The overall synthetic approach is depicted in the workflow diagram below. The strategy relies on the initial preparation of the racemic trans-diamine, which is then separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral acid. The desired enantiomer is then isolated and protected with a Boc group.

Caption: Overall synthetic workflow for (1R,2S)-N-Boc-1,2-diaminocyclopentane.

Part 1: Synthesis of Racemic trans-1,2-Diaminocyclopentane

The synthesis of the racemic trans-1,2-diaminocyclopentane precursor can be achieved through various methods. One common approach involves the Hofmann rearrangement of trans-cyclopentane-1,2-dicarboxamide.

Experimental Protocol: Synthesis of Racemic trans-1,2-Diaminocyclopentane

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| trans-Cyclopentane-1,2-dicarboxylic acid | 158.15 | - | 15.8 g | 0.1 |

| Thionyl chloride (SOCl₂) | 118.97 | 1.63 | 25 mL | 0.34 |

| Ammonium hydroxide (28% NH₃ in H₂O) | 35.05 | 0.90 | 50 mL | ~0.7 |

| Sodium hypobromite (NaOBr) solution (freshly prepared) | - | - | 250 mL | ~0.25 |

| Sodium hydroxide (NaOH) | 40.00 | - | 40 g | 1.0 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 500 mL | - |

| Diethyl ether | 74.12 | 0.71 | 300 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - | q.s. | - |

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend trans-cyclopentane-1,2-dicarboxylic acid (15.8 g, 0.1 mol) in thionyl chloride (25 mL, 0.34 mol). Heat the mixture at reflux for 2 hours or until the solid has dissolved and gas evolution ceases.

-

Amide Formation: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. To the resulting crude diacid chloride, cautiously add concentrated ammonium hydroxide (50 mL) while cooling in an ice bath. Stir the mixture vigorously for 30 minutes.

-

Hofmann Rearrangement: To the suspension of the diamide, add a freshly prepared solution of sodium hypobromite (prepared from 40 g of NaOH and 13 mL of bromine in 200 mL of water) while maintaining the temperature below 10 °C. After the addition is complete, warm the mixture to 70-80 °C for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 150 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic trans-1,2-diaminocyclopentane as an oil.

Part 2: Classical Resolution of trans-1,2-Diaminocyclopentane

The separation of the racemic diamine into its individual enantiomers is a critical step. This is effectively achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. L-(+)-Tartaric acid is a commonly used and cost-effective resolving agent for chiral amines.[2][3] The principle behind this technique is that the two diastereomeric salts, (1R,2S)-diamine·L-tartrate and (1S,2R)-diamine·L-tartrate, will have different solubilities, allowing for their separation by fractional crystallization.

Caption: Principle of classical resolution of a racemic diamine.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is adapted from the well-established procedure for the resolution of trans-1,2-diaminocyclohexane.[2][3]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| Racemic trans-1,2-diaminocyclopentane | 100.16 | 10.0 g | 0.1 |

| L-(+)-Tartaric acid | 150.09 | 15.0 g | 0.1 |

| Methanol | 32.04 | 200 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | q.s. | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | q.s. | - |

Procedure:

-

Formation of Diastereomeric Salts: Dissolve L-(+)-tartaric acid (15.0 g, 0.1 mol) in hot methanol (150 mL). To this solution, add a solution of racemic trans-1,2-diaminocyclopentane (10.0 g, 0.1 mol) in methanol (50 mL).

-

Fractional Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, (1R,2S)-diammoniumcyclopentane mono-(+)-tartrate, will precipitate. For optimal crystallization, it is advisable to let the solution stand for several hours or overnight at room temperature, followed by further cooling in an ice bath.

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and basify the solution with a concentrated aqueous solution of sodium hydroxide until a pH of >12 is reached.

-

Extraction and Isolation of the Enantiopure Diamine: Extract the aqueous layer with dichloromethane (3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield enantiomerically enriched (1R,2S)-1,2-diaminocyclopentane. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Part 3: Mono-N-Boc Protection of (1R,2S)-1,2-Diaminocyclopentane

The final step is the selective protection of one of the amino groups with a tert-butyloxycarbonyl (Boc) group. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O).[4] To achieve mono-protection, the reaction is typically carried out with a slight excess of the diamine or by controlling the stoichiometry of the Boc-anhydride. An alternative and often more reliable method for achieving high yields of the mono-protected product involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amino group towards acylation.[4][5]

Experimental Protocol: Mono-N-Boc Protection

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| (1R,2S)-1,2-diaminocyclopentane | 100.16 | ~0.95 | 5.0 g | 0.05 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | - | 10.9 g | 0.05 |

| Dichloromethane (DCM) | 84.93 | 1.33 | 100 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | q.s. | - |

Procedure:

-

Reaction Setup: Dissolve (1R,2S)-1,2-diaminocyclopentane (5.0 g, 0.05 mol) in dichloromethane (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Addition of Boc Anhydride: To the cooled solution, add a solution of di-tert-butyl dicarbonate (10.9 g, 0.05 mol) in a small amount of dichloromethane dropwise over a period of 1 hour with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford pure (1R,2S)-N-Boc-1,2-diaminocyclopentane.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Optical Rotation [α]D | Specific rotation should be measured and compared to literature values. |

| ¹H NMR (CDCl₃) | Peaks corresponding to the Boc group (~1.45 ppm, 9H, s), cyclopentyl protons, and NH/NH₂ protons. |

| ¹³C NMR (CDCl₃) | Peaks for the Boc carbonyl (~156 ppm), the Boc quaternary carbon (~79 ppm), the Boc methyl groups (~28 ppm), and the cyclopentyl carbons. |

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

-

Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.

-

Dichloromethane is a suspected carcinogen. Use appropriate personal protective equipment and work in a well-ventilated area.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of enantiomerically pure (1R,2S)-N-Boc-1,2-diaminocyclopentane. The key to the synthesis is the efficient classical resolution of the racemic trans-diamine using L-(+)-tartaric acid. The subsequent mono-N-Boc protection provides a versatile chiral building block that is ready for use in a variety of applications in asymmetric synthesis and medicinal chemistry. The protocols provided are based on established chemical principles and can be adapted for various scales of production.

References

- Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis.

- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 5(4), 116-120.

- Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5817.

- Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III)

- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A general and regioselective method for the mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc protection of aromatic amines. Synthesis, 2009(02), 283-289.

- González-Sabin, J., Rebolledo, F., & Gotor, V. (2009). trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925.

- Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-butoxycarbonyl α,ω-alkanediamines.

- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.

- Ha, H. J., Lee, S. K., & Park, Y. S. (2007). Selective Mono-BOC Protection of Diamines.

- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

Sources

- 1. An Improved Stereoselective Synthesis of (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol | MDPI [mdpi.com]

- 2. chemrj.org [chemrj.org]

- 3. researchgate.net [researchgate.net]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. redalyc.org [redalyc.org]

Synthesis of Chiral 1,2-Diaminocyclopentane Derivatives: An In-Depth Technical Guide

Abstract

Chiral 1,2-diaminocyclopentane scaffolds are pivotal structural motifs in modern medicinal chemistry and asymmetric catalysis. Their rigid, stereochemically defined framework allows for the precise spatial orientation of functional groups, making them invaluable as chiral ligands for transition metal catalysts and as core components of potent therapeutic agents. This guide provides a comprehensive overview of the principal synthetic strategies for accessing enantiomerically pure cis- and trans-1,2-diaminocyclopentane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including enzymatic kinetic resolution, classical resolution via diastereomeric salt formation, and asymmetric synthesis from prochiral starting materials. Detailed experimental protocols, comparative data, and discussions on the application of these derivatives in drug discovery, with a focus on antiviral agents, are presented to provide a field-proven perspective on this important class of molecules.

Introduction: The Strategic Importance of the Chiral 1,2-Diaminocyclopentane Core

The vicinal diamine moiety, particularly when embedded within a cyclic framework, offers a unique combination of conformational rigidity and functional handles for further chemical elaboration. The cyclopentane ring, in particular, provides a less flexible scaffold than its cyclohexane analogue, which can be advantageous in the design of highly selective catalysts and drugs. The stereochemical relationship of the two amino groups (cis or trans) dictates the spatial projection of substituents, profoundly influencing the molecule's interaction with biological targets or its ability to create a specific chiral environment in a catalytic pocket.

In drug development, the chiral 1,2-diaminocyclopentane unit is found in a range of biologically active compounds, including potent HIV protease inhibitors and carbocyclic nucleoside analogues with antiviral activity.[1][2] In asymmetric catalysis, ligands derived from these diamines have been successfully employed in a variety of transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions.[3]

This guide will focus on the most reliable and scalable methods for the synthesis of these valuable building blocks, providing the causal logic behind experimental choices to empower researchers in their own synthetic endeavors.

Key Synthetic Strategies and Methodologies

The synthesis of enantiomerically pure 1,2-diaminocyclopentanes can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. The choice of strategy often depends on the desired stereoisomer (cis or trans), scalability, and the availability of starting materials.

Enzymatic Kinetic Resolution of cis-1,2-Diaminocyclopentane Derivatives

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic substrate. Lipases, particularly Lipase B from Candida antarctica (CAL-B), have proven to be exceptionally effective for the resolution of cis-N-protected 1,2-diaminocyclopentane derivatives through enantioselective acylation.

Causality Behind the Method: The enzyme's active site is a chiral environment. One enantiomer of the protected diamine fits optimally into the active site, allowing for efficient acylation by an acyl donor. The other enantiomer fits poorly, resulting in a significantly slower reaction rate. This rate difference allows for the separation of the fast-reacting enantiomer (as the acylated product) from the slow-reacting enantiomer (which remains as the starting material). The use of an N-protecting group, such as a tert-butoxycarbonyl (Boc) group, is crucial as it modulates the nucleophilicity of the amine and provides a handle for the enzyme to recognize.

Mechanism of CAL-B Catalyzed Acylation: The catalytic cycle of CAL-B, a serine hydrolase, involves a two-step process. First, the catalytic serine residue (Ser105) attacks the acyl donor (e.g., an ester), forming a covalent acyl-enzyme intermediate and releasing an alcohol. In the second step, the nucleophilic amine of the preferred diamine enantiomer attacks the acyl-enzyme intermediate, regenerating the free enzyme and producing the acylated diamine.[1] The enantioselectivity arises from the differential stability of the tetrahedral intermediates formed during the attack of each enantiomer on the acyl-enzyme complex.

Caption: Catalytic Cycle of CAL-B in Amine Acylation

Experimental Protocol: Kinetic Resolution of (±)-cis-N-Boc-1,2-diaminocyclopentane

This protocol is adapted from established literature procedures.

Materials:

-

(±)-cis-N-Boc-1,2-diaminocyclopentane

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., vinyl acetate or isopropyl 2-ethoxyacetate)[4]

-

Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE))

-

Molecular sieves (4 Å)

Procedure:

-

To a dried flask containing 4 Å molecular sieves, add (±)-cis-N-Boc-1,2-diaminocyclopentane (1.0 mmol) and anhydrous MTBE (10 mL).

-

Add the immobilized CAL-B (e.g., 100 mg).

-

Add the acyl donor (e.g., vinyl acetate, 1.2 mmol).

-

Seal the flask and shake the suspension at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining starting material and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

-

The filtrate contains the unreacted (S,S)-cis-N-Boc-1,2-diaminocyclopentane and the acylated (R,R)-enantiomer.

-

Concentrate the filtrate under reduced pressure. The two components can then be separated by column chromatography on silica gel.

-

The protecting groups can be removed under standard acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to yield the free diamines.

Classical Resolution of trans-1,2-Diaminocyclopentane

The classical resolution of racemic trans-1,2-diaminocyclopentane is a robust and scalable method that relies on the formation of diastereomeric salts with a chiral resolving agent, most commonly tartaric acid.

Causality Behind the Method: The two enantiomers of the racemic diamine react with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The separated diastereomeric salts can then be treated with a base to liberate the free, enantiomerically pure diamines.

Caption: Workflow for Classical Resolution

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclopentane with L-(+)-Tartaric Acid

This protocol is a generalized procedure based on literature methods for the analogous diaminocyclohexane.[4][5][6]

Materials:

-

(±)-trans-1,2-Diaminocyclopentane

-

L-(+)-Tartaric acid

-

Methanol

-

Water

-

Sodium hydroxide (NaOH) solution (e.g., 4M)

-

Dichloromethane or diethyl ether

Procedure:

-

Dissolve L-(+)-tartaric acid (1.0 eq) in a minimal amount of hot water or a methanol/water mixture.

-

To the hot solution, add the (±)-trans-1,2-diaminocyclopentane (1.0 eq) dropwise with stirring.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent. This salt is typically the (1R,2R)-diammoniumcyclopentane mono-(+)-tartrate.

-

To obtain the free (1R,2R)-diamine, suspend the salt in water and add a concentrated NaOH solution until the pH is strongly basic.

-

Extract the free diamine with an organic solvent like dichloromethane or diethyl ether.

-

Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the enantiomerically enriched (1R,2R)-1,2-diaminocyclopentane.

-

The mother liquor from the initial crystallization contains the more soluble (1S,2S)-diammoniumcyclopentane tartrate salt. It can be treated similarly with a base to recover the (1S,2S)-enantiomer. The enantiomeric purity of both fractions should be assessed by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

Asymmetric Synthesis from Prochiral Precursors

Asymmetric synthesis offers an elegant alternative to resolution, creating the desired enantiomer directly from a prochiral starting material. A common and effective strategy involves the asymmetric dihydroxylation of cyclopentene, followed by conversion of the resulting diol to the diamine.

2.3.1. Sharpless Asymmetric Dihydroxylation of Cyclopentene

The Sharpless asymmetric dihydroxylation (AD) is a highly reliable method for converting alkenes to chiral vicinal diols.[5]

Causality Behind the Method: The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, available in pre-packaged "AD-mix" formulations). The chiral ligand coordinates to the osmium center, creating a chiral catalytic species that preferentially attacks one of the two enantiotopic faces of the alkene. The choice of ligand (AD-mix-α vs. AD-mix-β) dictates which enantiomer of the diol is formed. A stoichiometric co-oxidant, such as potassium ferricyanide(III), is used to regenerate the Os(VIII) catalyst, allowing the use of osmium in catalytic quantities.

2.3.2. Conversion of Chiral 1,2-Diol to 1,2-Diamine

The resulting chiral cis-1,2-cyclopentanediol can be converted to the trans-1,2-diaminocyclopentane. This transformation typically proceeds with inversion of stereochemistry at both centers. A common method involves a double Mitsunobu reaction or conversion to a cyclic sulfate followed by nucleophilic opening with an azide source, and subsequent reduction.

Experimental Protocol: Synthesis of (1R,2R)-1,2-Diaminocyclopentane from Cyclopentene

This is a multi-step sequence based on established methodologies.

Step 1: Sharpless Asymmetric Dihydroxylation of Cyclopentene [5]

-

Prepare a solution of AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of t-butanol and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add cyclopentene (1.0 eq) to the vigorously stirred mixture.

-

Stir the reaction at 0 °C until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (1S,2S)-cyclopentane-1,2-diol. Purify by column chromatography.

Step 2: Conversion to trans-1,2-Diaminocyclopentane

-

The diol is first converted to a cyclic sulfate by reaction with thionyl chloride followed by oxidation with ruthenium(III) chloride and sodium periodate.

-

The cyclic sulfate is then subjected to nucleophilic ring-opening with sodium azide in a polar aprotic solvent like DMF. This double Sₙ2 reaction proceeds with inversion at both stereocenters to give the trans-diazide.

-

The resulting trans-1,2-diazidocyclopentane is then reduced to the corresponding diamine. This can be achieved by various methods, such as hydrogenation over a palladium catalyst (Pd/C) or by using triphenylphosphine followed by hydrolysis (Staudinger reduction).

-

Purification by distillation or crystallization yields the enantiomerically pure (1R,2R)-1,2-diaminocyclopentane.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors including the desired stereochemistry, scale, cost, and available expertise.

| Method | Target Isomer | Typical Starting Material | Key Advantages | Key Disadvantages | Typical Yield (Overall) | Typical ee/de |

| Enzymatic Kinetic Resolution | cis enantiomers | Racemic cis-N-protected diamine | High enantioselectivity; mild conditions. | Theoretical max yield of 50% for each enantiomer; requires protecting groups. | 40-45% for each enantiomer | >98% ee |

| Classical Resolution | trans enantiomers | Racemic trans-diamine | Scalable; cost-effective resolving agents. | Can be labor-intensive; requires optimization of crystallization conditions. | 30-40% for each enantiomer | >99% ee |

| Asymmetric Dihydroxylation | trans enantiomers | Cyclopentene | High enantioselectivity from a simple starting material. | Multi-step process; use of toxic and expensive reagents (OsO₄, azides). | 30-50% | >95% ee |

| [3+2] Cycloaddition [7] | cis derivatives | N-aryl cyclopropylamines | High diastereoselectivity; mild photoredox conditions. | Limited to specific substituted derivatives; may require chiral catalyst development for enantioselectivity. | 60-90% | >95:5 dr |

Applications in Drug Development: A Focus on Antiviral Agents

The rigid scaffold of chiral 1,2-diaminocyclopentane derivatives makes them attractive for constraining the conformation of pharmacophores, leading to enhanced binding affinity and selectivity for biological targets.

HIV Protease Inhibitors: The development of potent and selective HIV protease inhibitors is a cornerstone of highly active antiretroviral therapy (HAART). Many successful inhibitors are designed to mimic the transition state of peptide cleavage and fit snugly into the C₂-symmetric active site of the protease. Chiral diaminocyclopentane derivatives have been incorporated as P2 ligands in novel HIV protease inhibitors. These ligands can form crucial hydrogen bonds with the backbone of the enzyme's active site, a strategy aimed at combating drug resistance. For example, inhibitors incorporating cyclopentyltetrahydrofuranyl urethanes as P2-ligands have shown picomolar inhibitory potency and significant activity against multi-drug-resistant HIV-1 variants.[1]

Carbocyclic Nucleoside Analogues: Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification prevents glycosidic bond cleavage by phosphorylases, leading to increased metabolic stability. The synthesis of these analogues often involves the stereoselective introduction of amine functionalities onto a cyclopentane core. Chiral 1,2-diaminocyclopentane derivatives can serve as precursors to these complex molecules, where one amine is part of the core structure and the other can be used to append the nucleobase mimic. For instance, triazole-containing carbocyclic nucleosides derived from chiral cyclopentenol intermediates have demonstrated potent activity against vaccinia virus and SARS coronavirus.[2]

Conclusion and Future Outlook

The synthesis of enantiomerically pure 1,2-diaminocyclopentane derivatives remains a topic of significant interest for both academic and industrial researchers. While classical and enzymatic resolution methods provide reliable access to the trans and cis isomers, respectively, the development of more efficient and atom-economical asymmetric syntheses continues to be a major goal. Strategies that can directly install the two amino groups with high stereocontrol, potentially avoiding protecting groups and hazardous reagents, will be at the forefront of future research. As our understanding of asymmetric catalysis and biocatalysis deepens, we can expect the emergence of even more elegant and practical solutions for the synthesis of these invaluable chiral building blocks, further empowering the development of next-generation pharmaceuticals and catalysts.

References

-

Ghosh, A. K., et al. (2009). Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 52(23), 7589-7603. [Link]

-

Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]

-

Babu, B., et al. (2007). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & Medicinal Chemistry Letters, 17(18), 5049-5053. [Link]

-

Gotor, V., et al. (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization. Organic Letters, 12(16), 3602-3605. [Link]

-

González-Sabín, J., Rebolledo, F., & Gotor, V. (2009). trans-cyclopentane-1,2-diamine: the second youth of the forgotten diamine. Chemical Society Reviews, 38(7), 1916-1925. [Link]

-

Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1097. [Link]

-

Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, a Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]

- Gotor, V., et al. (Patent WO2010007202A1). Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.

-

Periasamy, M., et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(viii), 4-11. [Link]

-

Paladino, A., et al. (2020). Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation. Journal of Lipid Research, 61(1), 1-11. [Link]

-

Xu, Y., Wu, Y., & Lin, X. (2024). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers, 11(13), 3465-3470. [Link]

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? [Link]

-

Mas-Roselló, J., et al. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224. [Link]

- Google Patents. (2008). Method for producing (1r,2r)-2-amino-1-cyclopentanol.

Sources

- 1. Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemrj.org [chemrj.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate, a critical chiral intermediate in modern pharmaceutical development. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors.

Core Identity and Physicochemical Properties

This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection renders the two amino groups chemically distinct, allowing for selective functionalization, a crucial feature in multi-step organic synthesis.

CAS Numbers: The specific stereoisomer, this compound, is associated with CAS number 365996-19-6 . The racemic mixture, rac-tert-butyl N-((1R,2S)-2-aminocyclopentyl)carbamate, is identified by CAS number 721395-15-9 [1]. It is imperative for researchers to use the correct CAS number to ensure the procurement of the desired stereoisomer.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| Appearance | Typically a solid | |

| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. |

Strategic Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is pivotal to its utility. The primary challenge lies in establishing the trans-1,2-diamine stereochemistry on the cyclopentane ring. A reliable method involves the ring-opening of a suitable aziridine precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a common synthetic strategy. The causality behind this approach is the stereospecificity of the aziridine ring-opening, which allows for precise control over the final product's stereochemistry.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: Mono-Boc Protection of (1R,2S)-Cyclopentane-1,2-diamine

A common and direct method for preparing the title compound is the selective mono-Boc protection of the corresponding diamine. This self-validating system relies on the statistical probability of protecting only one of the two nucleophilic amino groups by using a controlled amount of the protecting agent.

Materials:

-

(1R,2S)-Cyclopentane-1,2-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Diethyl ether

Procedure:

-

To a stirred solution of (1R,2S)-cyclopentane-1,2-diamine (1.0 eq) in anhydrous methanol at 0°C, add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise. The formation of a white precipitate (the mono-hydrochloride salt of the diamine) should be observed.

-

Allow the reaction mixture to warm to room temperature.

-

Add deionized water (approximately 1 mL per gram of diamine) to the mixture.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Boc₂O and diprotected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

This method is adapted from established procedures for the selective mono-Boc protection of diamines[2][3][4]. The in-situ generation of the mono-hydrochloride salt is a key step that modulates the nucleophilicity of the diamine, favoring mono-protection.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

δ ~ 3.6-3.8 ppm (m, 1H): This multiplet corresponds to the proton on the carbon bearing the Boc-protected amine (CH-NHBoc).

-

δ ~ 2.9-3.1 ppm (m, 1H): This multiplet is attributed to the proton on the carbon with the free amine group (CH-NH₂).

-

δ ~ 1.2-2.0 ppm (m, 6H): These multiplets arise from the protons of the three methylene groups (CH₂) in the cyclopentane ring.

-

δ ~ 1.45 ppm (s, 9H): The sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

δ ~ 1.5-2.5 ppm (br s, 2H): The broad singlet corresponds to the protons of the free amine (NH₂). The chemical shift of these protons can be variable and may exchange with D₂O.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

δ ~ 156 ppm: Carbonyl carbon of the Boc group.

-

δ ~ 79 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ 55-60 ppm: Methylene carbons of the cyclopentane ring.

-

δ ~ 30-35 ppm: Methine carbons of the cyclopentane ring.

-

δ ~ 28.5 ppm: Methyl carbons of the tert-butyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound. For the separation of enantiomers and to determine the enantiomeric excess (e.e.), chiral HPLC is required.

General Chiral HPLC Method Development:

Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times[5][6][7]. Polysaccharide-based CSPs are often effective for the separation of chiral amines and their derivatives.

Recommended Starting Conditions:

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose tris(3,5-dimethylphenylcarbamate).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is a critical parameter for optimization.

-

Additive: For basic compounds like this, a small amount of an amine additive (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for carbamates.

Workflow for Chiral Method Development:

Caption: A logical workflow for developing a chiral HPLC separation method.

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a chiral building block for the synthesis of complex, biologically active molecules, particularly carbocyclic nucleoside analogues. These analogues are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. This modification imparts resistance to enzymatic degradation, often leading to improved pharmacokinetic profiles.

A prominent example of a carbocyclic nucleoside analogue is Abacavir , a potent reverse transcriptase inhibitor used in the treatment of HIV. The cyclopentene core of Abacavir is structurally related to the cyclopentane ring of the title compound. The stereochemistry of the substituents on the carbocyclic ring is critical for the antiviral activity of these drugs[8]. This compound provides a pre-defined stereochemical scaffold that can be elaborated to synthesize Abacavir analogues and other novel carbocyclic nucleosides with potential therapeutic applications.

Conceptual Pathway to Carbocyclic Nucleoside Analogues:

Caption: The role of the title compound in the synthesis of carbocyclic nucleoside analogues.

Safety and Handling

This compound is classified as causing skin irritation and serious eye damage[1].

GHS Hazard Information:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

Precautionary Measures:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

It is crucial to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted for comprehensive safety information.

Conclusion

This compound is a valuable and versatile chiral building block in the field of drug discovery and development. Its well-defined stereochemistry and the presence of a selectively protected amino group make it an ideal starting material for the synthesis of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activity. A thorough understanding of its synthesis, analytical characterization, and safe handling is paramount for its effective utilization in research and development settings. This guide provides a foundational framework for scientists and researchers to leverage the full potential of this important chemical entity.

References

-

PubChem. rac-tert-butyl N-((1R,2S)-2-aminocyclopentyl)carbamate. National Center for Biotechnology Information. [Link]

-

Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Center for Biotechnology Information. [Link]

-

[Synthesis of analogues of carbocyclic nucleoside]. PubMed. [Link]

-

Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues. PubMed. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. [Link]

-

rac-tert-butyl N-((1R,2S)-2-aminocyclopentyl)carbamate. PubChem. [Link]

-

Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

-

Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues. National Center for Biotechnology Information. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO. [Link]

-

tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. [Link]

- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

-

Chiral Drug Separation. Taylor & Francis Online. [Link]

- Process for the preparation of abacavir.

Sources

- 1. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate 97% | CAS: 445479-01-6 | AChemBlock [achemblock.com]

- 3. chemscene.com [chemscene.com]

- 4. spectrabase.com [spectrabase.com]

- 5. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 1932412-19-5|tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate|BLD Pharm [bldpharm.com]

- 8. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate|BLD Pharm [bldpharm.com]

The Cornerstone of Asymmetric Synthesis: A Guide to Key Intermediates in Chiral Diamine Ligand Synthesis

Introduction: The Central Role of Chiral Diamines in Modern Chemistry

In the landscape of modern drug development and fine chemical synthesis, the ability to control molecular stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, efficacy, and safety. Chiral diamine ligands, through their coordination with transition metals, form some of the most powerful and versatile catalysts for asymmetric reactions, enabling the selective synthesis of a single desired enantiomer.[1][2] The remarkable success of catalysts developed by Noyori, Jacobsen, and Trost, among others, is a testament to the power of the chiral diamine scaffold.

This guide provides an in-depth exploration of the core of this field: the key chiral intermediates that serve as the foundational building blocks for these powerful ligands. We will move beyond a simple recitation of synthetic routes to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on three privileged scaffolds that have demonstrated broad utility and exceptional performance: 1,2-Diaminocyclohexane (DACH) , 1,2-Diphenylethylenediamine (DPEN) , and 1,1'-Binaphthyl-2,2'-diamine (BINAM) . Understanding the synthesis and handling of these intermediates is the first step toward mastering asymmetric catalysis.

Part 1: C₂-Symmetric Diamines - The Workhorses of Catalysis

C₂-symmetric diamines are a cornerstone of asymmetric catalysis, largely because their symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity. The synthesis of their chiral intermediates is a foundational process in any catalysis lab.

(R,R)- and (S,S)-1,2-Diaminocyclohexane (DACH): The Foundation for Salen Ligands

Enantiomerically pure trans-1,2-diaminocyclohexane (DACH) is a crucial precursor for Jacobsen's catalyst and a wide array of other ligands used in asymmetric epoxidation, cyclopropanation, and other transformations.[2][3] The key to accessing enantiopure DACH lies in the effective resolution of its racemic mixture.

Core Intermediate: trans-1,2-Diaminocyclohexane

Synthetic Strategy: Classical Resolution via Diastereomeric Salt Formation

The most robust and widely adopted method for obtaining enantiopure trans-DACH is the classical resolution of the racemate using a chiral resolving agent, most commonly L-(+)-tartaric acid.[4][5] This method leverages the differential solubility of the diastereomeric salts formed between the racemic diamine and the chiral acid.

Causality of Experimental Choices:

-

Why trans-DACH? The trans isomer provides a well-defined, rigid C₂-symmetric chelate when complexed with a metal, which is essential for effective stereochemical communication. The cis isomer is also used but is less common for these applications.[3][6]

-

Why Tartaric Acid? L-(+)-Tartaric acid is a readily available, inexpensive, and highly crystalline chiral acid. It reliably forms diastereomeric salts with racemic DACH, where the salt of one enantiomer is significantly less soluble in common solvents like water or methanol, allowing for separation by fractional crystallization.[7]

-

Solvent Choice: The choice of solvent (typically water or methanol) is critical. It is selected to maximize the solubility difference between the two diastereomeric salts. The desired salt should crystallize cleanly while the other remains in the mother liquor.

Experimental Protocol: Resolution of rac-trans-1,2-Diaminocyclohexane [4][8]

Objective: To isolate (R,R)-1,2-diaminocyclohexane L-tartrate via fractional crystallization.

Materials:

-

rac-trans-1,2-Diaminocyclohexane

-

L-(+)-Tartaric acid

-

Methanol (MeOH)

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Salt Formation: Dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimum amount of hot methanol in a large Erlenmeyer flask. In a separate flask, dissolve 1.0 equivalent of rac-trans-1,2-diaminocyclohexane in methanol.

-

Crystallization: Slowly add the diamine solution to the hot tartaric acid solution with stirring. A white precipitate will form. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization.

-

Isolation: Collect the crystalline solid by vacuum filtration, washing with a small amount of cold methanol. This solid is enriched in the (R,R)-diamine-(L)-tartrate diastereomer, which is less soluble.

-

Enantiomeric Purity Check: The enantiomeric excess (ee) of the diamine can be checked at this stage by converting a small sample back to the free diamine and analyzing it by chiral HPLC or by forming a derivative.

-

Recrystallization (if necessary): To achieve >99% ee, one or more recrystallizations from hot methanol may be required. Monitor the optical rotation of the product after each step; the rotation should become constant when optical purity is reached.

-

Liberation of the Free Diamine: Suspend the diastereomerically pure salt in water and add 10% aqueous NaOH until the pH is >12. The tartaric acid will be converted to its water-soluble sodium salt.

-

Extraction: Extract the free (R,R)-DACH into dichloromethane (3x volumes).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure (R,R)-1,2-diaminocyclohexane.

(R,R)- and (S,S)-1,2-Diphenylethylenediamine (DPEN): The Heart of Noyori Catalysts

Chiral 1,2-diphenylethylenediamine (DPEN) and its derivatives are central to the function of Noyori's highly efficient catalysts for asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[9][10] The N-sulfonated derivatives, particularly N-tosyl-DPEN (TsDPEN), are critical for creating the active catalyst species.[11][12]

Core Intermediate: (1R,2R)- or (1S,2S)-1,2-Diphenylethylenediamine

Synthetic Strategy: Asymmetric Synthesis from Benzil

Unlike DACH, which is typically resolved, DPEN is often synthesized directly in its enantiopure form. A common and effective route involves the asymmetric reductive amination of benzil.

Causality of Experimental Choices:

-

Starting Material: Benzil is an inexpensive, readily available, and symmetric diketone, making it an ideal starting point.

-

Reductive Amination: This two-step, one-pot sequence first forms the diimine intermediate, which is then asymmetrically reduced. This avoids the need to isolate the often-unstable imine.

-

The Catalyst is Key: The choice of chiral catalyst in the reduction step is what determines the enantioselectivity of the final product. Noyori's own work demonstrated the efficacy of Ru-BINAP systems for this type of transformation, creating a feedback loop where products of asymmetric synthesis (chiral diamines) are used to create catalysts for their own synthesis.[13] The transfer hydrogenation mechanism involves a ruthenium-hydride species that delivers a hydride to the imine in a highly stereoselective manner through a six-membered transition state.[10][14]

Derivatization to TsDPEN: The Active Ligand Component

For use in Noyori-type catalysts, DPEN is typically mono-sulfonated.[9][11]

The N-H proton on the sulfonamide group is crucial. It acts as a hydrogen bond donor, participating in a six-membered pericyclic transition state to deliver the hydride from the metal and the proton from the nitrogen to the ketone substrate simultaneously.[14][15] This "metal-ligand bifunctional" mechanism accounts for the high efficiency and enantioselectivity of the reaction.

Part 2: Axially Chiral Diamines - Harnessing Helical Chirality

Axial chirality arises from hindered rotation around a single bond, creating non-superimposable, mirror-image atropisomers. This structural feature is elegantly exploited in ligands like BINAM.

(R)- and (S)-1,1'-Binaphthyl-2,2'-diamine (BINAM)

BINAM is the diamine analog of the famed BINOL ligand and serves as a precursor for a multitude of chiral ligands and organocatalysts.[16][17] Its C₂-symmetric, axially chiral biaryl scaffold provides a well-defined and sterically demanding chiral environment.

Core Intermediate: (R)- or (S)-1,1'-Binaphthyl-2,2'-diamine

Synthetic Strategy: Kinetic Resolution by Acylation

While several methods exist, kinetic resolution is a powerful strategy for accessing enantiopure BINAM.[16][17] This technique relies on the differential reaction rate of the two enantiomers in a racemate with a chiral reagent. One enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer.

Causality of Experimental Choices:

-

Why Kinetic Resolution? For axially chiral compounds where direct asymmetric synthesis can be challenging, kinetic resolution offers a practical and efficient alternative. The goal is to stop the reaction at ~50% conversion to maximize both the yield and enantiomeric excess of the recovered starting material.[17]

-

Catalyst and Reagent: Recent methods have employed chiral catalysts, such as chiral calcium phosphates, to catalyze the acylation of one enantiomer of racemic BINAM with an anhydride (e.g., isobutyric anhydride) preferentially.[16] The chiral catalyst recognizes one enantiomer more effectively, leading to its faster acylation.

-

Separation: After the reaction, the mono-acylated product can be easily separated from the unreacted BINAM by standard column chromatography due to their significant polarity difference. The acylated product can then be hydrolyzed to recover the other BINAM enantiomer if desired.[16]

Experimental Protocol: Kinetic Resolution of rac-BINAM via Catalytic Acylation [17]

Objective: To obtain enantiomerically enriched (S)-BINAM by the selective acylation of (R)-BINAM.

Materials:

-

rac-BINAM

-

Chiral Phosphoric Acid Catalyst (e.g., STRIP) or other suitable chiral catalyst[17]

-

2-Naphthaldehyde or other suitable aldehyde

-

Hantzsch ester

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: In a dry reaction vessel under an inert atmosphere, dissolve rac-BINAM (1.0 equiv.), 2-naphthaldehyde (1.2 equiv.), and Hantzsch ester (1.2 equiv.) in anhydrous DCM.

-

Catalysis: Add the chiral phosphoric acid catalyst (1-5 mol%).

-

Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature). Monitor the reaction progress closely by chiral HPLC or TLC. The goal is to stop the reaction as close to 50% conversion as possible to achieve the highest possible ee for the unreacted BINAM.

-

Workup: Once ~50% conversion is reached, quench the reaction and remove the solvent.

-

Purification: Purify the mixture using column chromatography on silica gel. The unreacted BINAM (enriched in one enantiomer) will elute separately from the more polar, reduced imine product. The absolute configuration of the recovered BINAM will depend on the enantiomer of the catalyst used.

Part 3: Data Summary and Comparison

The selection of a synthetic route often involves a trade-off between factors like enantioselectivity, yield, cost, and operational simplicity. The table below summarizes typical performance for the strategies discussed.

| Intermediate | Synthetic Method | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Key Advantages | Key Considerations |

| trans-DACH | Classical Resolution | ~40-45% (per enantiomer) | >99% | Robust, scalable, uses inexpensive reagents.[4] | Theoretical max yield is 50%; often requires multiple recrystallizations. |

| DPEN | Asymmetric Reduction | 80-95% | 97-99% | High yield, high ee in a single step.[9] | Requires specialized chiral metal catalysts and hydrogenation equipment. |

| BINAM | Kinetic Resolution | ~40-48% | >95% | Effective for axially chiral systems; avoids difficult asymmetric routes.[16][17] | Theoretical max yield is 50%; requires careful monitoring to stop at 50% conversion. |

Conclusion and Future Outlook

The synthesis of key chiral diamine intermediates like DACH, DPEN, and BINAM is a foundational skill set for chemists engaged in asymmetric synthesis. While classical resolution remains a workhorse for scaffolds like DACH, modern asymmetric methods and kinetic resolutions provide highly efficient and elegant pathways to DPEN and BINAM. The choice of strategy is dictated by the specific molecular scaffold, scalability requirements, and available resources.